Cas no 1093418-75-7 (Methyl 4-bromo-2-iodobenzoate)
Methyl 4-bromo-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-2-iodo-benzoate
- SureCN6468905
- 1H-Pyrrole-3-carboxylicacid, 4-bromo-2,5-dimethyl-, methyl ester
- AC1ME045
- AK-56766
- ACMC-1CB1I
- AG-D-45583
- methyl 4-bromo-2-iodobenzoate
- CTK4B2102
- DB-343363
- EN300-135980
- 4-Bromo-2-iodo-benzoic acid methyl ester
- A895070
- Z1088081422
- MFCD16877107
- 1093418-75-7
- 4-Bromo-2-iodobenzoic acid methyl ester
- SY155447
- CS-0101592
- H10965
- AKOS027427311
- methyl4-bromo-2-iodobenzoate
- SB30624
- SCHEMBL2365984
- CS-16618
- VAYKANWZAJRNOM-UHFFFAOYSA-N
- Methyl 4-bromo-2-iodobenzoate
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- MDL: MFCD16877107
- Inchi: 1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
- InChI Key: VAYKANWZAJRNOM-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C(=O)OC)Br
Computed Properties
- Exact Mass: 339.85959g/mol
- Monoisotopic Mass: 339.85959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 2.059±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: <50 ºC
- Solubility: Very slightly soluble (0.28 g/l) (25 º C),
Methyl 4-bromo-2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033677-250mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 95% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A013033677-500mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 95% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A013033677-1g |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 95% | 1g |
$1504.90 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0822-1g |
4-Bromo-2-iodo-benzoic acid methyl ester |
1093418-75-7 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0822-5g |
4-Bromo-2-iodo-benzoic acid methyl ester |
1093418-75-7 | 97% | 5g |
11787.79CNY | 2021-05-08 | |
| TRC | M295483-100mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | M295483-250mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | M295483-500mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 500mg |
$293.00 | 2023-05-18 | ||
| TRC | M295483-1g |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 1g |
$414.00 | 2023-05-18 | ||
| Apollo Scientific | OR400952-250mg |
Methyl 4-bromo-2-iodobenzoate |
1093418-75-7 | 250mg |
£57.00 | 2025-02-20 |
Methyl 4-bromo-2-iodobenzoate Suppliers
Methyl 4-bromo-2-iodobenzoate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl 4-bromo-2-iodobenzoate
Recent Advances in the Application of Methyl 4-bromo-2-iodobenzoate (CAS: 1093418-75-7) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromo-2-iodobenzoate (CAS: 1093418-75-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its utility in synthetic organic chemistry, medicinal chemistry, and chemical biology. This compound, characterized by its bromo and iodo substituents on the aromatic ring, serves as a key building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Recent studies have highlighted its role in cross-coupling reactions, particularly in the construction of biaryl structures, which are prevalent in many bioactive compounds.
One of the most notable applications of Methyl 4-bromo-2-iodobenzoate is in the field of drug discovery. Researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 4-bromo-2-iodobenzoate in the synthesis of a novel class of JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms. The study emphasized the compound's reactivity in Suzuki-Miyaura cross-coupling reactions, which enabled the efficient construction of the target molecules.
In addition to its role in drug discovery, Methyl 4-bromo-2-iodobenzoate has been employed in the development of fluorescent probes for biological imaging. A recent publication in Chemical Communications (2024) described the synthesis of a series of benzoate-derived fluorophores using Methyl 4-bromo-2-iodobenzoate as a starting material. These probes exhibited high selectivity for specific cellular targets, such as lysosomes, and were used to monitor dynamic processes in live cells. The study underscored the compound's versatility in modifying the photophysical properties of fluorophores through strategic functionalization.
Another emerging area of research involves the use of Methyl 4-bromo-2-iodobenzoate in the synthesis of covalent inhibitors. Covalent inhibitors, which form irreversible bonds with their target proteins, have gained traction in drug development due to their potential for enhanced potency and selectivity. A 2024 study in ACS Chemical Biology reported the design and synthesis of covalent EGFR inhibitors using Methyl 4-bromo-2-iodobenzoate as a key intermediate. The researchers highlighted the compound's ability to introduce reactive electrophiles into the inhibitor scaffold, enabling the formation of covalent adducts with the target kinase.
Despite its widespread use, challenges remain in the handling and storage of Methyl 4-bromo-2-iodobenzoate. The compound's sensitivity to light and moisture necessitates careful handling under inert conditions. Recent advancements in synthetic methodologies, however, have addressed some of these challenges. For example, a 2023 study in Organic Process Research & Development presented a scalable and robust synthesis of Methyl 4-bromo-2-iodobenzoate, optimizing reaction conditions to improve yield and purity while minimizing degradation.
Looking ahead, the applications of Methyl 4-bromo-2-iodobenzoate are expected to expand further, particularly in the fields of targeted drug delivery and chemical biology. Ongoing research is exploring its use in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Additionally, its role in the synthesis of novel chemical probes for studying protein-protein interactions and enzyme mechanisms is an area of active investigation. As the demand for highly functionalized aromatic compounds grows, Methyl 4-bromo-2-iodobenzoate is poised to remain a valuable tool in the chemist's arsenal.
In conclusion, Methyl 4-bromo-2-iodobenzoate (CAS: 1093418-75-7) continues to play a pivotal role in advancing research across multiple disciplines within chemical biology and pharmaceutical sciences. Its unique reactivity and versatility make it an indispensable intermediate for the synthesis of complex molecules with significant biological activity. Future studies will likely uncover new applications and further optimize its use in synthetic and medicinal chemistry.
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